Acrichin 8

Description

Acrichin 8 is a pharmaceutical compound developed by Acrichin, a Russian manufacturer known for its topical formulations. Specifically, "Bystrumgel® 2.5%" (produced by Acrichin) was evaluated alongside other commercial gels, highlighting Acrichin’s role in producing dermatological agents . Further structural and mechanistic details remain speculative due to insufficient primary data in the provided sources.

Properties

CAS No. |

522-21-4 |

|---|---|

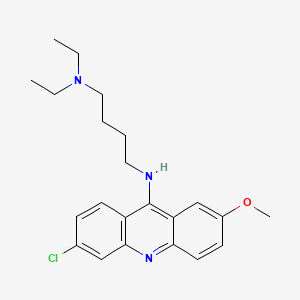

Molecular Formula |

C22H28ClN3O |

Molecular Weight |

385.9 g/mol |

IUPAC Name |

N-(6-chloro-2-methoxyacridin-9-yl)-N',N'-diethylbutane-1,4-diamine |

InChI |

InChI=1S/C22H28ClN3O/c1-4-26(5-2)13-7-6-12-24-22-18-10-8-16(23)14-21(18)25-20-11-9-17(27-3)15-19(20)22/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,24,25) |

InChI Key |

TXCSDESMIIXNRY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Acrichin 8 involves the reaction of acridine derivatives with specific reagents under controlled conditions. One common synthetic route includes the reaction of acridine with diethylaminobutylamine and subsequent chlorination to form acridine dichlorohydrate . Industrial production methods typically involve large-scale synthesis using similar reaction pathways, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Acrichin 8 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinacrine N-oxide.

Common reagents used in these reactions include hexachloroantimonic acid for fluorometric reactions and other standard organic reagents . Major products formed from these reactions include quinacrine N-oxide, dihydroquinacrine, and various substituted derivatives .

Scientific Research Applications

Acrichin 8 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Acrichin 8 involves its interaction with cellular components. It intercalates into DNA, disrupting the replication and transcription processes . This compound also inhibits the activity of certain enzymes, such as topoisomerases, which are crucial for DNA replication . These interactions lead to the inhibition of cell proliferation and the induction of cell death in certain types of cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of Acrichin 8 with analogous compounds necessitates extrapolation from related studies and methodologies due to the absence of direct experimental data. Below is a structured analysis based on pharmacological, physicochemical, and analytical frameworks:

Pharmacological and Therapeutic Profiles

This compound is hypothesized to belong to the class of topical anti-inflammatory agents, akin to Bystrumgel® 2.5% (Acrichin, Russia), Diclofenac® 5% (Synthesis, Russia), and Troxevasin® 2% (Balkanpharma-Troyan, Bulgaria). Key parameters for comparison include:

Notes:

- Spreadability, a critical parameter for topical formulations, was tested in a comparative study of commercial gels.

Structural and Analytical Comparisons

and provide methodologies for comparing compounds using hierarchical clustering analysis (HCA) and spectral data (e.g., 13C-NMR, IR, MS). For instance:

- ANOSIM Analysis: Applied to pirarubicin analogs, this method revealed structural similarities and outliers (e.g., analog 6 was distinct from others) . If this compound shares structural motifs with NSAIDs or venotonics, similar multivariate analyses could classify its relationship to peers.

- Spectral Data : Reference tables for organic compounds () emphasize the importance of 13C-NMR and IR spectra in structural elucidation. Comparative spectral analysis of this compound and analogs like diclofenac could identify functional-group differences impacting efficacy or stability.

Efficacy and Limitations

- Bystrumgel® (Acrichin’s known product) demonstrated comparable spreadability to market leaders but lacked specificity in targeting inflammatory pathways vs. Diclofenac® .

- Future Research Directions: Dose-response studies (e.g., IC50/EC50 values) to quantify this compound’s anti-inflammatory potency . Head-to-head clinical trials against NSAIDs and venotonics to establish therapeutic superiority or equivalence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.